molecular formula C24H20ClN7O3 B2982138 2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1171372-63-6

2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2982138
CAS RN: 1171372-63-6
M. Wt: 489.92
InChI Key: JUNMDEOJIHZTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A significant application of this compound is in the field of anticancer research. The derivative has been tested for its cytotoxic activity against various cancer cell lines. For example, Al-Sanea et al. (2020) found that a similar compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines (M. M. Al-Sanea et al., 2020). El-Morsy et al. (2017) synthesized derivatives with antitumor activity against the human breast adenocarcinoma cell line MCF7 (A. El-Morsy et al., 2017).

Antimicrobial and Antioxidant Properties

The compound's derivatives have also shown promising antimicrobial and antioxidant properties. Hafez et al. (2016) reported that some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (H. Hafez et al., 2016). Similarly, El‐Mekabaty (2015) found that some of the synthesized compounds showed antioxidant activity nearly equal to that of ascorbic acid (A. El‐Mekabaty, 2015).

Molecular Docking and Synthesis Studies

Molecular docking and synthesis studies are another crucial area of research. Katariya et al. (2021) conducted a molecular docking study of similar compounds, revealing insights into their potential utilization to overcome microbe resistance to pharmaceutical drugs (K. D. Katariya et al., 2021). Yadav et al. (2021) developed an efficient synthetic protocol for related derivatives, highlighting the importance of these compounds in pharmaceutical research (M. B. Yadav et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-4-3-5-17(10-14)31-22-19(12-26-31)23(34)29-24(28-22)32-20(11-15(2)30-32)27-21(33)13-35-18-8-6-16(25)7-9-18/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMDEOJIHZTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

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